molecular formula C23H24O6S2 B4313158 METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4313158
M. Wt: 460.6 g/mol
InChI Key: AVWLKJDWTGZUFQ-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiophene rings connected by a methylene bridge and substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Functional Groups: The hydroxyl and carboxylate groups can be introduced through various substitution reactions.

    Methylene Bridge Formation: The methylene bridge connecting the two thiophene rings can be formed through a Friedel-Crafts alkylation reaction using a suitable methylene donor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5,5’-[(4-methylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
  • Dimethyl 5,5’-[(4-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Uniqueness

Dimethyl 5,5’-[(4-ethylphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 5-[(4-ethylphenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6S2/c1-6-13-7-9-14(10-8-13)17(20-18(24)15(11(2)30-20)22(26)28-4)21-19(25)16(12(3)31-21)23(27)29-5/h7-10,17,24-25H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLKJDWTGZUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C3=C(C(=C(S3)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-[(4-ETHYLPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

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